molecular formula C10H6O4-2 B034338 4-Carboxycinnamic acid CAS No. 19675-63-9

4-Carboxycinnamic acid

Cat. No. B034338
CAS RN: 19675-63-9
M. Wt: 190.15 g/mol
InChI Key: HAEJSGLKJYIYTB-ZZXKWVIFSA-L
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Description

Synthesis Analysis

The synthesis of 4-carboxycinnamic acid and its derivatives can be accomplished through various methods. One approach involves the construction of the side chain with a carboxy moiety around the aromatic ring, utilizing methods such as reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion (S. Korneev, 2013). Another method reported is the solid-phase synthesis, demonstrating the utility of solid support in the synthesis of 4-carboxycinnamic acid derivatives, including the synthesis of 4-hydroxycinnamoyl CoA in excellent yield (B. G. McIntyre et al., 2001).

Molecular Structure Analysis

The molecular structure of 4-carboxycinnamic acid includes a benzene ring attached to a carboxylic acid group and a vinyl group, providing a versatile foundation for further chemical modifications. This structure facilitates its participation in various chemical reactions and contributes to its distinctive properties.

Chemical Reactions and Properties

4-Carboxycinnamic acid participates in various chemical reactions, including catalyst-free decarboxylation, leading to the synthesis of vinylphenols without the need for a catalyst, indicating a method that features no polymerization and offers moderate to excellent yields (Qian Yang et al., 2022). This highlights its reactivity and the potential for generating valuable chemical intermediates.

Scientific Research Applications

  • Food Science

    • 4-Carboxycinnamic acid has been studied for its inhibitory effects on polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables . The studies showed that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the compounds tested .
    • The method involved varying the pH from 6.8 to 5.0 and observing the inhibitory effects .
    • The results indicated that acidic pH enhanced the inhibitory effects of 4-carboxycinnamic acid on PPO .
  • Pharmaceuticals

    • 4-Carboxycinnamic acid has been used in the synthesis of molecular salts with potential pharmaceutical applications .
    • The method involved solvothermal reactions to synthesize the molecular salts .
    • The results showed that these molecular salts exhibited enhanced luminescence properties .
  • Cosmetics

    • 4-Carboxycinnamic acid might be used in the cosmetics industry, although specific applications are not detailed in the search results .
  • Agriculture

    • 4-Carboxycinnamic acid has potential applications in agriculture, particularly in the control of enzymatic browning of fruits and vegetables .
    • The method involves using 4-carboxycinnamic acid as an inhibitor of polyphenol oxidase (PPO), an enzyme that causes browning .
    • The results showed that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the compounds tested .
  • Chemical Synthesis

    • 4-Carboxycinnamic acid has been used in the synthesis of robust, water-stable calcium and magnesium coordination networks .
    • The method involved solvothermal reactions to synthesize the coordination networks .
    • The results showed that these coordination networks exhibited enhanced luminescence properties .
  • Biotechnology

    • 4-Carboxycinnamic acid has been used in the synthesis of molecular salts with potential biotechnological applications .
    • The method involved solvothermal reactions to synthesize the molecular salts .
    • The results showed that these molecular salts exhibited enhanced luminescence properties .
  • Molecular Docking

    • 4-Carboxycinnamic acid has been used in molecular docking studies .
    • The method involved using 4-carboxycinnamic acid as a ligand in molecular docking simulations .
    • The results showed that 4-carboxycinnamic acid exhibited the strongest binding ability with the main interaction forces around carboxyl groups .
  • Drug Discovery

    • 4-Carboxycinnamic acid has potential applications in drug discovery .
    • The method involves using 4-carboxycinnamic acid as a small molecule in the development of new drugs .
    • The results or outcomes of this application are not detailed in the search results .
  • Molecular Docking Studies
    • 4-Carboxycinnamic acid has been used in molecular docking studies .
    • The method involved using 4-carboxycinnamic acid as a ligand in molecular docking simulations .

Safety And Hazards

4-Carboxycinnamic acid may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. It may be harmful if swallowed or inhaled . It can also cause skin and eye irritation .

Future Directions

The use of cinnamic acid, including 4-Carboxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

properties

IUPAC Name

4-[(E)-2-carboxyethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSGLKJYIYTB-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxycinnamic acid

CAS RN

19675-63-9
Record name 4-(2-carboxyvinyl)benzoic acid
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